4-tert-Butyl-5-methoxy-o-benzoquinone
CAS No.: 36122-03-9
Cat. No.: VC3833765
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 36122-03-9 |
---|---|
Molecular Formula | C11H14O3 |
Molecular Weight | 194.23 g/mol |
IUPAC Name | 4-tert-butyl-5-methoxycyclohexa-3,5-diene-1,2-dione |
Standard InChI | InChI=1S/C11H14O3/c1-11(2,3)7-5-8(12)9(13)6-10(7)14-4/h5-6H,1-4H3 |
Standard InChI Key | CWFFIAHHCALISQ-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC(=O)C(=O)C=C1OC |
Canonical SMILES | CC(C)(C)C1=CC(=O)C(=O)C=C1OC |
Introduction
Structural Features
Molecular Architecture
The compound’s IUPAC name, 4-tert-butyl-5-methoxycyclohexa-3,5-diene-1,2-dione, reflects its bicyclic structure. Key structural attributes include:
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Quinone Core: A cyclohexadienedione system with conjugated carbonyl groups at positions 1 and 2.
-
Substituents:
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A tert-butyl group (-C(CH₃)₃) at position 4, providing steric bulk.
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A methoxy group (-OCH₃) at position 5, influencing electronic properties.
-
The SMILES notation, CC(C)(C)C1=CC(=O)C(=O)C=C1OC
, and InChI key, CWFFIAHHCALISQ-UHFFFAOYSA-N
, facilitate precise structural identification .
Table 1: Key Structural Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₄O₃ | |
Molecular Weight | 194.23 g/mol | |
Density | 1.08 g/cm³ | |
Boiling Point | 294.98°C (predicted) | |
Melting Point | Not explicitly reported | – |
Refractive Index | 1.50 (predicted) |
Spectroscopic Characterization
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UV-Vis: Absorptions in the 300–400 nm range, typical of o-quinones .
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NMR: Distinct signals for tert-butyl protons (δ ~1.3–1.5 ppm) and methoxy groups (δ ~3.8 ppm) .
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Mass Spectrometry: Molecular ion peak at m/z 194.23, corroborating the molecular formula .
Synthesis and Reactivity
Oxidation of Catechol Derivatives
The compound is synthesized via oxidation of 4-tert-butyl-5-methoxycatechol. Methods include:
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Electrochemical Oxidation: Utilizes aqueous sodium acetate as electrolyte, yielding the quinone through a two-electron process .
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Metal-Catalyzed Oxidation: Manganese(II) complexes grafted on mesoporous silica mimic enzymatic pathways, enabling aerobic oxidation under mild conditions .
Functionalization of o-Quinones
4-tert-Butyl-5-methoxy-o-benzoquinone participates in:
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Michael Additions: Reacts with nucleophiles (e.g., barbituric acids) to form spiropyrimidine derivatives .
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Diels-Alder Reactions: Forms 1,4-benzodioxines with acyclic dienes .
Redox Behavior
The quinone/catechol redox couple is pivotal in electron-transfer processes. Cyclic voltammetry reveals a quasi-reversible redox wave (E₁/₂ ≈ +0.2 V vs. Ag/AgCl), indicative of its role in catalytic cycles .
Applications in Catalysis and Synthesis
Biomimetic Catalysis
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Enzyme Mimicry: Serves as a model for manganese-dependent dioxygenases, catalyzing the oxidation of catechols to quinones under aerobic conditions .
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Oxidation Catalysts: Facilitates aerobic dehydrogenation of amines to imines, leveraging its redox activity .
Organic Synthesis
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